molecular formula C6H6O5S B1197946 2,5-Dihydroxybenzenesulfonic Acid CAS No. 88-46-0

2,5-Dihydroxybenzenesulfonic Acid

Cat. No. B1197946
CAS RN: 88-46-0
M. Wt: 190.18 g/mol
InChI Key: IKQCSJBQLWJEPU-UHFFFAOYSA-N
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Patent
US04031240

Procedure details

To a solution of 263 g of diethylamine 2,5-dihydroxy benzene sulfonate in 500 ml of pyridine, 470 g of the chloride of p-chloro phenoxy isobutyric acid are added with stirring. The reaction is exothermic, but it is effected without refrigeration, letting it cool to ambiant temperature. A coloured precipitate forms, which is filtered and washed with water, and then copiously with ethanol. Thus 601 g of the pyridine salt of the di-O-(p-chloro phenoxy isobutyrate) of 2,5-dihydroxy benzene sulfonic acid are obtained in the form of a white crystalline powder having a melting point of 186°-188° C.
Quantity
263 g
Type
reactant
Reaction Step One
Quantity
470 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[S:9]([OH:12])(=[O:11])=[O:10].C(NCC)C.[Cl-].ClC1C=CC(OC(C)(C)C(O)=O)=CC=1>N1C=CC=CC=1>[OH:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[S:9]([OH:12])(=[O:10])=[O:11] |f:0.1|

Inputs

Step One
Name
Quantity
263 g
Type
reactant
Smiles
OC1=C(C=C(C=C1)O)S(=O)(=O)O.C(C)NCC
Name
Quantity
470 g
Type
reactant
Smiles
[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(OC(C(=O)O)(C)C)C=C1
Name
Quantity
500 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cool to ambiant temperature
FILTRATION
Type
FILTRATION
Details
A coloured precipitate forms, which is filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1)O)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.